molecular formula C15H21NO3Si B1373111 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde CAS No. 1171920-38-9

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B1373111
CAS No.: 1171920-38-9
M. Wt: 291.42 g/mol
InChI Key: JJPOLIUDVHQDPX-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde is a complex organic compound that features a furo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the formation of the furo[3,2-b]pyridine core through cyclization reactions. The aldehyde functionality is then introduced via formylation reactions under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the furo[3,2-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the furo[3,2-b]pyridine core.

Scientific Research Applications

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furo[3,2-b]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine: Similar structure but with an iodine substituent, used in different synthetic applications.

    2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-methanol: Similar structure with a hydroxyl group instead of an aldehyde, used in different chemical reactions.

Uniqueness

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical reactivity and potential applications in various fields. The presence of the tert-butyldimethylsilyloxy group provides stability and protection during synthetic transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This compound features a fused furan and pyridine ring system, which is known for its reactivity and ability to engage in various chemical interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO3SiC_{14}H_{21}NO_3Si with a molecular weight of approximately 279.41 g/mol. The compound includes a hydroxyl group at the 6-position of the pyridine ring and a tert-butyldimethylsilyloxymethoxy group at the 2-position, enhancing its stability and bioavailability compared to other derivatives.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of furo[3,2-b]pyridines have shown effectiveness against various bacterial strains. The presence of the hydroxyl group is believed to enhance interaction with microbial cell membranes, facilitating cell disruption and subsequent microbial death.

Anticancer Potential

Research has identified that furo[3,2-b]pyridine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specific studies have highlighted that structural modifications, such as those present in this compound, may enhance these effects by improving solubility and cellular uptake .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Similar compounds have been shown to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The unique silyl group might contribute to increased stability against metabolic degradation, allowing for prolonged action within biological systems .

The biological activity of this compound can be attributed to several factors:

  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biological macromolecules.
  • Nucleophilic Activity : The compound's functional groups allow it to act as a nucleophile in various biochemical reactions.
  • Stability : The tert-butyldimethylsilyl group provides protection during synthetic transformations, which may also influence its pharmacokinetics in vivo.

Comparative Analysis with Related Compounds

To better understand the significance of this compound's structure on its biological activity, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-(Hydroxymethyl)furo[3,2-b]pyridineLacks silyl protectionAntibacterial activity
5-Methoxyfuro[3,2-b]pyridineDifferent substituent at position 5Anticancer properties
4-(tert-butyl)furo[3,2-b]pyridineVariation in alkyl substitutionNeuroprotective effects

The unique combination of protective silyl groups and functional moieties in this compound may enhance its biological profile compared to these analogs.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Studies : In vitro experiments showed that treatment with furo[3,2-b]pyridine derivatives led to a marked decrease in cell viability in breast cancer cell lines through apoptosis induction.
  • Neuroprotection : Animal models treated with related compounds showed improved cognitive function and reduced markers of neuroinflammation following induced oxidative stress.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPOLIUDVHQDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674084
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-38-9
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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